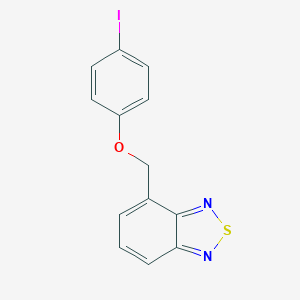
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is a synthetic compound that belongs to the class of benzothiazoles. It is commonly used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase and metalloproteinases. The compound has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemical and Physiological Effects
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is its ease of synthesis and availability. The compound is relatively inexpensive and can be easily obtained from commercial sources. Additionally, it has a wide range of potential applications in scientific research, making it a versatile tool for researchers.
One of the limitations of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which could affect its use in certain experiments.
未来方向
There are several potential future directions for research on 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide. One area of interest is the compound's potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for cancer.
Another potential direction for research is the compound's use as a fluorescent probe for the detection of metal ions. The compound has been shown to be effective in detecting metal ions in biological systems, and further studies could explore its potential for use in diagnostic applications.
Finally, there is potential for further research on the compound's antimicrobial and anti-inflammatory properties. The compound has been shown to have activity against a range of bacterial and fungal pathogens, and further studies could explore its potential as a therapeutic agent for infectious diseases. Additionally, the compound's anti-inflammatory effects could be further explored for potential use in treating inflammatory conditions.
In conclusion, 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is a synthetic compound with a wide range of potential applications in scientific research. Its ease of synthesis and availability make it a versatile tool for researchers, and its unique properties make it a promising candidate for further study.
合成方法
The synthesis of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide involves the reaction of 2-amino-4-methylphenol with 2-chlorobenzenesulfonamide in the presence of a base. The resulting product is then treated with 2-bromoacetophenone to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide has a wide range of potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
产品名称 |
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide |
|---|---|
分子式 |
C15H14N2O2S2 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-5-3-4-6-13(10)17-21(18,19)12-7-8-14-15(9-12)20-11(2)16-14/h3-9,17H,1-2H3 |
InChI 键 |
CIMUQKOSEASWHO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C |
规范 SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![N-(4-cyanophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299443.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)